molecular formula C9H9F4NO B8157992 (2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine

(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine

Cat. No.: B8157992
M. Wt: 223.17 g/mol
InChI Key: QTIOZWHBBNSGLG-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine is a fluorinated aromatic amine compound. It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a phenyl ring, making it a unique and valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine typically involves the introduction of fluoro and trifluoroethoxy groups onto a phenyl ring, followed by the formation of the methanamine group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Aromatic Substitution (S_NAr): This method involves the substitution of a leaving group on the aromatic ring with a nucleophile, such as a fluoro or trifluoroethoxy group.

    Reductive Amination: This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity and selectivity for certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-methoxyphenyl)methanamine
  • (2-Fluoro-3-methylphenyl)methanamine
  • (2,4-Difluorophenyl)methanamine

Uniqueness

(2-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl)methanamine is unique due to the presence of both fluoro and trifluoroethoxy groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-fluoro-5-(2,2,2-trifluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8-2-1-7(3-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIOZWHBBNSGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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